molecular formula C12H10N4O B12896304 5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-12-8

5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B12896304
CAS No.: 87595-12-8
M. Wt: 226.23 g/mol
InChI Key: WFESWJOKLRJGRX-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring The presence of a methoxy group at the 5-position and a phenyl group at the 1-position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with suitable reagents to form the desired pyrazolopyrazine structure. The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical properties and biological activities. The specific substitution pattern enhances its ability to interact with various biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

87595-12-8

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-methoxy-1-phenylpyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C12H10N4O/c1-17-11-8-13-12-10(15-11)7-14-16(12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

WFESWJOKLRJGRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Origin of Product

United States

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